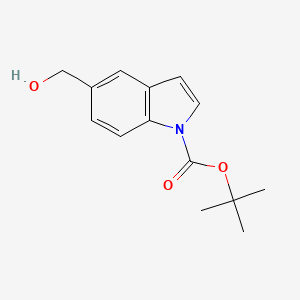
6-Ethylpyrimidin-4-amine
Overview
Description
6-Ethylpyrimidin-4-amine (6-EP) is an organic compound that has been widely studied due to its potential applications in a variety of scientific research fields. This compound has been studied in the fields of medicinal chemistry, medicinal biochemistry, pharmacology, and biochemistry. 6-EP is a derivative of pyrimidine, which is a heterocyclic aromatic compound containing two nitrogen atoms. It is a colorless solid that is soluble in water and other organic solvents. 6-EP is a versatile compound that has been used for a variety of purposes, including as a reactant in the synthesis of other compounds, as a catalyst in chemical reactions, and as a reagent in medicinal chemistry and biochemistry.
Scientific Research Applications
Antihypertensive Activity
6-Ethylpyrimidin-4-amine derivatives have been studied for their antihypertensive properties. In a study, a series of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives exhibited significant antihypertensive activity in hypertensive rats. This activity was achieved with oral doses ranging from 10-50 mg/kg, suggesting potential for these compounds in blood pressure regulation (Bennett et al., 1981).
Antimicrobial Activity
Substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl) benzamide derivatives, synthesized from reactions involving 4-ethyl-6-methylpyrimidin-2-amine, demonstrated significant antibacterial and antifungal activity. These compounds were effective against both Gram-positive and Gram-negative bacteria, including strains like Bacillus subtilis and Pseudomonas aeruginosa. Their antifungal efficacy was also noteworthy against fungi such as Candida albicans (Vijaya Laxmi et al., 2019).
Solid-Phase Synthesis Applications
A study described an efficient method for the solid-phase synthesis of 2-alkyl-4,6-diaminopyrimidines and 2,4,6-triaminopyrimidines. This approach involved primary amines being immobilized on a resin, followed by nucleophilic substitution, resulting in high yields and excellent purity. This method has implications for the streamlined synthesis of aminopyrimidine derivatives (Wéber et al., 2006).
Inhibitors of Dihydrofolate Reductase
Certain 6-ethylpyrimidine derivatives have been investigated as inhibitors of dihydrofolate reductase from Pneumocystis carinii and Toxoplasma gondii. These compounds also exhibited potential as antitumor agents, indicating a broad spectrum of biological activity (Robson et al., 1997).
Safety and Hazards
Mechanism of Action
Target of Action
6-Ethylpyrimidin-4-amine, like other pyrimidinamine derivatives, primarily targets the mitochondrial complex I . This complex plays a crucial role in the electron transport chain, a series of protein complexes that transfer electrons through a membrane within mitochondria to drive the synthesis of adenosine triphosphate (ATP), an essential cellular energy source .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the electron transport chain within the mitochondria . By inhibiting mitochondrial complex I, the compound disrupts the normal flow of electrons along this chain, which in turn affects the synthesis of ATP . The downstream effects of this disruption can vary widely, as ATP is involved in a multitude of cellular processes.
Pharmacokinetics
As with any compound, these properties would significantly impact its bioavailability and overall effectiveness .
Result of Action
The primary result of this compound’s action is a disruption in the production of ATP within cells due to its inhibition of mitochondrial complex I . This disruption can lead to a decrease in cellular energy production, which can have various effects depending on the specific cell type and organism. For example, in the context of its use as a fungicide, this disruption can lead to the death of the fungal cells .
Biochemical Analysis
Biochemical Properties
6-Ethylpyrimidin-4-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with pyrimidine biosynthesis enzymes, affecting the synthesis of nucleotides. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate the catalytic process .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to modulate the activity of key signaling molecules, leading to altered cellular responses. For example, this compound can affect the phosphorylation status of proteins involved in signal transduction, thereby impacting gene expression and metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been found to inhibit certain pyrimidine biosynthesis enzymes by binding to their active sites, preventing substrate access and subsequent catalysis. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to this compound has been associated with changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental setups .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity. At higher doses, it can lead to toxic or adverse effects, including cellular damage and impaired function. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to pyrimidine metabolism. It interacts with enzymes such as pyrimidine synthase and dihydrofolate reductase, influencing the synthesis and degradation of pyrimidine nucleotides. These interactions can affect metabolic flux and the levels of various metabolites, ultimately impacting cellular function and health .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions are crucial for the compound’s bioavailability and efficacy, as they determine its concentration and distribution within the target tissues .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound may be localized to the nucleus, where it can interact with DNA and regulatory proteins to influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production .
Properties
IUPAC Name |
6-ethylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-2-5-3-6(7)9-4-8-5/h3-4H,2H2,1H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMLWNRTYQTWFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20619971 | |
| Record name | 6-Ethylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856160-67-3 | |
| Record name | 6-Ethylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Hydrazinylthiazolo[4,5-c]pyridine](/img/structure/B1288880.png)
![[2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine](/img/structure/B1288884.png)








